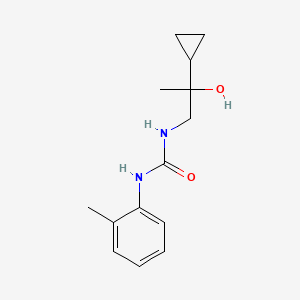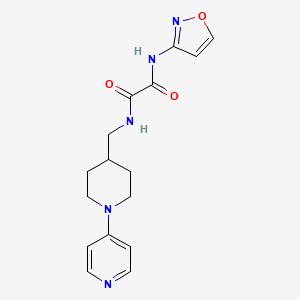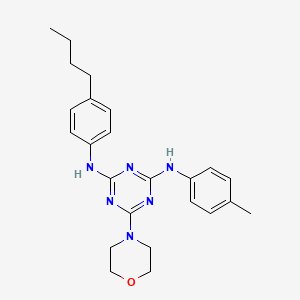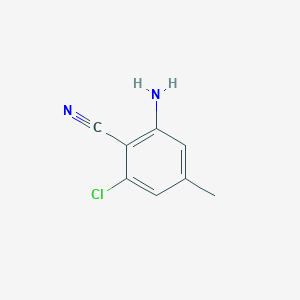
1-Cyclohexyl-3-(3-(2-phenylmorpholino)propyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Cyclohexyl-3-(3-(2-phenylmorpholino)propyl)urea, also known as CPPU, is a synthetic plant growth regulator that belongs to the family of urea derivatives. CPPU has been widely used in the agricultural industry to increase fruit size, improve fruit quality, and enhance crop yield. CPPU has also been studied for its potential applications in scientific research, particularly in the field of plant biology.
Scientific Research Applications
Anticancer Properties
1-Cyclohexyl-3-(3-(2-phenylmorpholino)propyl)urea and its derivatives exhibit potential as anticancer agents. Studies have shown that certain cyclohexylphenyl‐chloroethyl ureas (CEUs) can induce cell cycle arrest in cancer cells. Cyclohexylphenyl‐chloroethyl urea (CCEU), for example, has been associated with G1/S cell cycle blocks in B16 cells, indicating its possible use in cancer treatment (Bouchon et al., 2007).
Chemical Synthesis and Reactivity
The compound and its related structures have been utilized in various synthetic chemistry applications. For instance, its derivatives have been involved in stereochemical studies, contributing to the synthesis of saturated heterocycles (Fülöp et al., 1985). Additionally, the compound has been used in the synthesis of fused indole-cyclic urea derivatives via Ag-catalyzed intramolecular sequential vicinal diamination of alkynes (Rajesh et al., 2017).
Corrosion Inhibition
1-Cyclohexyl-3-(3-(2-phenylmorpholino)propyl)urea derivatives, such as triazinyl urea derivatives, have been evaluated as corrosion inhibitors for metals. Studies have shown their efficacy in protecting mild steel against corrosion in acidic environments, highlighting their potential in industrial applications (Mistry et al., 2011).
Cytokinin-Like Activity in Plant Biology
Some urea derivatives exhibit cytokinin-like activity, positively regulating cell division and differentiation in plants. Compounds like N-phenyl-N'-(2-chloro-4-pyridyl)urea (CPPU) and thidiazuron (TDZ) have been extensively used in plant morphogenesis studies due to their strong cytokinin-like activity (Ricci & Bertoletti, 2009).
Environmental Analysis
In environmental science, derivatives of 1-Cyclohexyl-3-(3-(2-phenylmorpholino)propyl)urea, such as N-(4-chlorophenyl)-N'-(3,4-dichlorophenyl)urea, have been analyzed for their occurrence in aquatic environments. Their detection and quantification are essential for understanding the environmental impact of such compounds (Halden & Paull, 2004).
properties
IUPAC Name |
1-cyclohexyl-3-[3-(2-phenylmorpholin-4-yl)propyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c24-20(22-18-10-5-2-6-11-18)21-12-7-13-23-14-15-25-19(16-23)17-8-3-1-4-9-17/h1,3-4,8-9,18-19H,2,5-7,10-16H2,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVUMLKSMUWLGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCCCN2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2,5-difluorophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2657251.png)
![(E)-N1-(furan-2-ylmethylene)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2657255.png)
![2-[2-(4-chlorophenyl)-1,3-oxazol-4-yl]-N-(3-cyanothiolan-3-yl)acetamide](/img/structure/B2657258.png)

![6,6-Dimethyl-1,2,4,5-tetrahydropyrrolo[3,4-c]pyrazol-3-one;dihydrochloride](/img/structure/B2657261.png)
![2-Tosyl-2,3-dihydro-1H-benzo[c]azepine-4-carboxylic acid](/img/structure/B2657262.png)
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-(2-oxopropoxy)benzofuran-3(2H)-one](/img/structure/B2657263.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2657264.png)

![6-(thiophen-2-ylmethyl)-4-(2-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2657266.png)
